6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

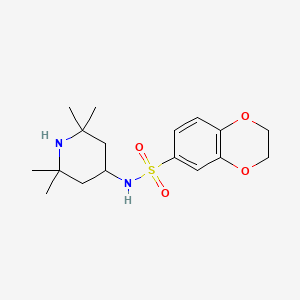

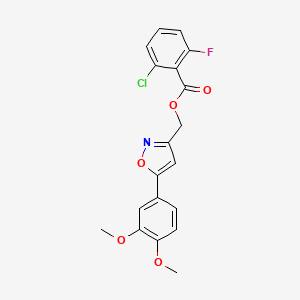

6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H24BrN3O2 and its molecular weight is 562.467. The purity is usually 95%.

BenchChem offers high-quality 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing various quinoline and pyrazoline derivatives, focusing on their potential biological activities. For instance, the synthesis of benzophenanthrolinone analogues, including compounds with structures related to quinoline derivatives, has been explored for their cytotoxic activity. These compounds were evaluated for their potential as anticancer agents, showcasing the interest in quinoline derivatives for therapeutic applications (Bongui et al., 2001).

Biological Activities

Research into the biological activity of quinoline derivatives has led to the discovery of compounds with promising properties. For example, studies on the synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives and their benzoyl and benzyl derivatives have provided insights into their potential applications. The focus on bromo- and dibromo- derivatives emphasizes the interest in halogenated compounds for their biological activities (Khalifa et al., 1982).

Antimicrobial and Anticancer Applications

The exploration of quinoline derivatives extends to their antimicrobial and anticancer activities. For instance, the synthesis and antimicrobial activity of novel quinazolinones, including bromoquinazoline derivatives, have been investigated to identify compounds with effective antimicrobial properties (Patel et al., 2006). Additionally, the synthesis of pyrazoloisoquinolines and their potential as tubulin polymerization inhibitors highlight the search for compounds with specific anticancer mechanisms (Minegishi et al., 2015).

Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have facilitated the development of complex quinoline derivatives. Techniques such as rhodium-catalyzed synthesis have been employed to create highly functionalized bromo-dihydroisoquinolines, demonstrating the utility of advanced catalysis in the synthesis of pharmacologically relevant compounds (He et al., 2016).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and bromination.", "Starting Materials": [ "4-methylbenzoyl chloride", "phenylhydrazine", "2-phenyl-4-quinolinecarboxaldehyde", "ethyl acetoacetate", "bromine" ], "Reaction": [ "Step 1: Synthesis of 1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazole", "Reaction: Condensation reaction between 4-methylbenzoyl chloride and phenylhydrazine in the presence of a base such as triethylamine", "Step 2: Synthesis of 3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylquinoline", "Reaction: Cyclization reaction between 2-phenyl-4-quinolinecarboxaldehyde and the intermediate compound from step 1 in the presence of a base such as potassium carbonate", "Step 3: Synthesis of 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one", "Reaction: Bromination reaction of the intermediate compound from step 2 with bromine in the presence of a solvent such as acetic acid, followed by cyclization reaction in the presence of a base such as potassium carbonate and then acidification with hydrochloric acid" ] } | |

CAS-Nummer |

202821-46-3 |

Molekularformel |

C32H24BrN3O2 |

Molekulargewicht |

562.467 |

IUPAC-Name |

6-bromo-3-[2-(4-methylbenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C32H24BrN3O2/c1-20-12-14-23(15-13-20)32(38)36-28(21-8-4-2-5-9-21)19-27(35-36)30-29(22-10-6-3-7-11-22)25-18-24(33)16-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37) |

InChI-Schlüssel |

VIETVWZTERSXHP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)

![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)

![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)

![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)

![1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2767604.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)

![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)